molecular formula C10H9FN2O B1440169 (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine CAS No. 543713-33-3

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

Cat. No. B1440169
M. Wt: 192.19 g/mol
InChI Key: LTQAXBKYVMMKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, also known as 3-(2-Fluorophenyl)isoxazole-5-methanamine, is a synthetic compound that is used in scientific research and laboratory experiments. It is a member of the isoxazole family, which are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring. 3-(2-Fluorophenyl)isoxazole-5-methanamine has a wide range of applications, from drug discovery and development to biochemistry and molecular biology.

Scientific Research Applications

Antiviral Applications

A study by Liang et al. (2023) focused on the design and synthesis of (3-phenylisoxazol-5-yl)methanimine derivatives, which are structurally similar to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. These derivatives were evaluated for their anti-hepatitis B virus (HBV) activity. The results showed that several compounds in this series were more effective than Lamivudine, a standard antiviral medication, in inhibiting HBV DNA replication and the secretion of hepatitis B surface antigen (HBsAg) and e antigen (HBeAg) (Liang et al., 2023).

Antimicrobial Activity

Kumar et al. (2019) synthesized a series of compounds including 3-{2-[(1-Aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, which are chemically related to the compound of interest. These derivatives were tested for their in vitro antimicrobial activity against various bacterial and fungal organisms, demonstrating their potential as antimicrobial agents (Kumar et al., 2019).

Potential in Cancer Therapy

Research by Liu et al. (2008) involved the synthesis and evaluation of novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives. These compounds, related to (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine, demonstrated significant anticancer activity, particularly against PC-3 cells. The study highlighted the potential of these compounds in the development of new cancer therapies (Liu et al., 2008).

properties

IUPAC Name

[3-(2-fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAXBKYVMMKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671249
Record name 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Fluorophenyl)isoxazol-5-yl)methanamine

CAS RN

543713-33-3
Record name 3-(2-Fluorophenyl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543713-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2-Fluorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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